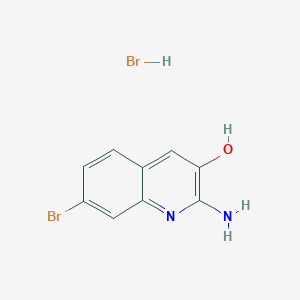

2-Amino-7-bromoquinolin-3-ol hydrobromide

描述

Structure

3D Structure of Parent

属性

分子式 |

C9H8Br2N2O |

|---|---|

分子量 |

319.98 g/mol |

IUPAC 名称 |

2-amino-7-bromoquinolin-3-ol;hydrobromide |

InChI |

InChI=1S/C9H7BrN2O.BrH/c10-6-2-1-5-3-8(13)9(11)12-7(5)4-6;/h1-4,13H,(H2,11,12);1H |

InChI 键 |

XUFRVXQLYDRQEO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC2=NC(=C(C=C21)O)N)Br.Br |

产品来源 |

United States |

Chemical Reactivity and Derivatization of 2 Amino 7 Bromoquinolin 3 Ol Hydrobromide

The unique arrangement of amino, hydroxyl, and bromo substituents on the quinoline (B57606) scaffold of 2-Amino-7-bromoquinolin-3-ol hydrobromide imparts a versatile chemical profile, making it a valuable intermediate for the synthesis of a diverse array of more complex molecules. The reactivity of this compound can be selectively directed towards the functionalization of the C-7 bromine atom, substitutions on the quinoline ring system, or transformations involving the existing functional groups.

Advanced Spectroscopic and Structural Elucidation Methodologies for Quinoline Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-Amino-7-bromoquinolin-3-ol hydrobromide. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete mapping of the carbon skeleton and the position of protons and substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. For the quinoline (B57606) core of 2-Amino-7-bromoquinolin-3-ol, four aromatic protons are expected. The proton at the C4 position is anticipated to be the most deshielded (highest chemical shift) due to its position adjacent to the nitrogen atom and its vinylic nature within the heterocyclic ring. The protons on the carbocyclic ring (H5, H6, H8) would appear at distinct chemical shifts influenced by the bromine at C7. The H8 proton, being ortho to the bromine, would likely appear as a doublet, while H6 and H5 would also show characteristic splitting patterns based on their coupling with each other. The amino (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature. In the hydrobromide salt form, the amino group would be protonated to an ammonium (B1175870) group (-NH₃⁺), and the ring nitrogen would also be protonated, leading to further deshielding of adjacent protons and potentially observable N-H signals.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals for the quinoline ring carbons. The chemical shifts would be influenced by the attached functional groups. The C3 carbon, bearing the hydroxyl group, and the C2 carbon, bearing the amino group, would be significantly shifted. The C7 carbon, bonded to the bromine atom, would also have a characteristic chemical shift. The remaining carbon signals can be assigned based on established substituent effects in quinoline systems.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of the aromatic protons on the benzene (B151609) ring (e.g., coupling between H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons (C4, C5, C6, C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the H4 proton would show correlations to C2, C3, C4a, and C5, confirming the core structure.

Predicted NMR Data for 2-Amino-7-bromoquinolin-3-ol (Note: These are estimated values for the free base in DMSO-d₆. Actual values for the hydrobromide salt may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~150.5 |

| 3 | - | ~145.0 |

| 4 | ~7.8 - 8.0 (s) | ~125.0 |

| 4a | - | ~138.0 |

| 5 | ~7.6 - 7.8 (d) | ~128.0 |

| 6 | ~7.3 - 7.5 (dd) | ~129.5 |

| 7 | - | ~118.0 |

| 8 | ~7.9 - 8.1 (d) | ~122.0 |

| 8a | - | ~147.0 |

| -NH₂ | ~5.5 - 6.5 (br s) | - |

| -OH | ~9.0 - 10.0 (br s) | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS, ESI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) provide a highly accurate mass measurement of the molecular ion. For the free base of 2-Amino-7-bromoquinolin-3-ol (C₉H₇BrN₂O), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value, confirming the elemental composition. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum would exhibit two peaks of almost equal intensity separated by two mass units (m/z), which is a definitive indicator for the presence of a single bromine atom.

Fragmentation Pattern Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS experiments would cause the molecular ion to break into smaller, characteristic fragments. For quinoline derivatives, a common fragmentation pathway is the loss of a molecule of hydrogen cyanide (HCN) from the heterocyclic ring. Other expected fragmentations for 2-Amino-7-bromoquinolin-3-ol would include the loss of water (H₂O) from the hydroxyl group, the loss of carbon monoxide (CO), and the cleavage of the bromine atom. The analysis of these fragments helps to piece together the molecular structure.

Predicted Mass Spectrometry Data for 2-Amino-7-bromoquinolin-3-ol

| Ion/Fragment | Molecular Formula | Predicted m/z | Description |

| [M]⁺ | C₉H₇BrN₂O | 238/240 | Molecular ion (doublet for Br isotopes) |

| [M-H₂O]⁺ | C₉H₅BrN₂ | 220/222 | Loss of water |

| [M-CO]⁺ | C₈H₇BrN₂ | 210/212 | Loss of carbon monoxide |

| [M-Br]⁺ | C₉H₇N₂O | 159 | Loss of bromine radical |

| [M-HCN]⁺ | C₈H₆BrN O | 211/213 | Loss of hydrogen cyanide |

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on the absorption or scattering of radiation at specific frequencies corresponding to molecular vibrations.

For this compound, the IR spectrum would display characteristic absorption bands. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group would typically be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. In the hydrobromide salt, these would be replaced or supplemented by the broader N-H stretching bands of the ammonium ion (-NH₃⁺) and the protonated ring nitrogen, often appearing in the 2400-3200 cm⁻¹ region.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is the fingerprint region for aromatic compounds, containing C=C and C=N stretching vibrations of the quinoline ring. The C-O stretching of the hydroxyl group would be found in the 1000-1250 cm⁻¹ range. The C-Br stretching vibration would appear at a lower frequency, typically in the 500-650 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the quinoline ring system.

Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl group |

| N-H Stretch | 2400 - 3200 (broad) | Ammonium group (-NH₃⁺) |

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline ring C-H bonds |

| C=N, C=C Stretch | 1450 - 1650 | Quinoline ring vibrations |

| N-H Bend | 1580 - 1650 | Amino/Ammonium group |

| C-O Stretch | 1000 - 1250 | Phenolic hydroxyl group |

| C-Br Stretch | 500 - 650 | Carbon-bromine bond |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. Although a published crystal structure for this compound is not currently available, this technique would provide invaluable structural information if a suitable single crystal could be grown.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images.

The parent compound, 2-Amino-7-bromoquinolin-3-ol, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it would not exhibit a CD or ORD spectrum.

This analytical section would only become relevant if the molecule were modified to create a chiral derivative. For instance, if a chiral substituent were introduced onto the quinoline ring or if the molecule were part of a larger, chiral supramolecular assembly, then chiroptical spectroscopy could be employed. In such a hypothetical case, the CD spectrum would show characteristic positive or negative bands (Cotton effects) that could be used to assign the absolute configuration of the stereocenters or to study conformational changes in the chiral molecule.

Computational and Theoretical Chemistry Investigations of 2 Amino 7 Bromoquinolin 3 Ol Hydrobromide

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry and electronic structure of 2-Amino-7-bromoquinolin-3-ol hydrobromide.

DFT studies on substituted quinolines and related heterocyclic compounds have demonstrated the utility of this approach. nih.govdntb.gov.ua For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would first be employed to find the molecule's lowest energy conformation. researchgate.netresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles.

From the optimized structure, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and polarizability. sapub.org A smaller energy gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and potential interactions with biological receptors. sapub.org

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Exemplary Value | Significance |

| Energy of HOMO | -5.8 eV | Indicates the ability to donate an electron. |

| Energy of LUMO | -2.1 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical results for similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with other molecules, such as proteins or nucleic acids. nih.gov

For conformational analysis, an MD simulation would reveal the accessible conformations of the molecule in a given environment (e.g., in a solvent like water). This is particularly important for understanding how the molecule might adapt its shape to fit into a biological binding site. The stability of different conformations can be assessed, and the flexibility of various parts of the molecule can be quantified. researchgate.net

In the context of ligand-target interactions, MD simulations are often preceded by molecular docking, which predicts the preferred binding orientation of the molecule within the active site of a target protein. nih.govrsc.org Following docking, an MD simulation of the protein-ligand complex can be performed to assess the stability of the predicted binding pose. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex over the simulation time. nih.gov Additionally, MD simulations can elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. nih.govnih.gov

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Typical Findings |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A stable RMSD profile for the ligand and protein suggests a stable binding mode. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Can identify flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target. | Reveals key interactions that contribute to binding affinity. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA upon binding can indicate how the ligand is buried within the active site. |

In Silico Modeling for Reaction Mechanism Elucidation

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, in silico modeling can be used to study its synthesis, degradation, or metabolic pathways. DFT calculations can map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. nih.gov

The activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur, can be calculated from the energy difference between the reactants and the transition state. This information is vital for understanding reaction kinetics and predicting reaction rates. By modeling different possible pathways, the most energetically favorable mechanism can be identified.

For instance, the tautomeric forms of 2-Amino-7-bromoquinolin-3-ol could be investigated, calculating the energy barriers for their interconversion. This can be important as different tautomers may exhibit different chemical and biological properties. nih.gov

Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com Theoretical descriptors, derived from computational chemistry, play a crucial role in modern Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netnih.gov These descriptors quantify various aspects of a molecule's structure and properties.

For a series of analogs of this compound, a range of theoretical descriptors can be calculated. These can be broadly categorized as:

Electronic descriptors: such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Steric descriptors: like molecular volume, surface area, and specific shape indices, which characterize the size and shape of the molecule.

Hydrophobic descriptors: such as the calculated logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: which are numerical representations of the molecular structure and connectivity. springernature.com

Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods can be used to build a QSAR model that predicts the activity of new, untested compounds. This in silico screening approach can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery process. springernature.com

Prediction of Spectroscopic Parameters via Computational Methods (e.g., TD-DFT for absorption spectra)

Computational methods can accurately predict various spectroscopic properties, aiding in the characterization of novel compounds. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net These calculations can also provide insights into the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. The predicted spectrum can then be compared with experimental data to confirm the structure of the synthesized compound.

In addition to UV-Vis spectra, other spectroscopic parameters can be computationally predicted. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. nih.gov

Exploration of Biological and Material Science Potential of Quinoline Derivatives

Role as Molecular Scaffolds in Medicinal Chemistry Research

The quinoline (B57606) ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities. These activities include antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for functionalization at various positions, leading to diverse biological effects. nih.gov

The design of new bioactive molecules based on the quinoline framework often involves the strategic placement of various functional groups to enhance potency, selectivity, and pharmacokinetic properties. For "2-Amino-7-bromoquinolin-3-ol hydrobromide," each substituent could contribute to its potential biological activity:

2-Amino Group: The amino group at the 2-position is a common feature in many bioactive quinolines and can act as a hydrogen bond donor, crucial for interacting with biological targets. nih.gov

3-Hydroxy Group: The hydroxyl group can also participate in hydrogen bonding and may be important for binding to enzyme active sites. Its position next to the amino group could allow for metal chelation, a property often associated with the biological activity of hydroxyquinolines. researchgate.net

7-Bromo Substituent: The bromine atom at the 7-position can influence the molecule's electronic properties and lipophilicity, which can affect its ability to cross cell membranes and bind to target proteins. Halogenated quinolines have shown a range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net The bromine atom also provides a reactive handle for further synthetic modifications, such as through Suzuki or Sonogashira coupling reactions, to create more complex derivatives.

The combination of these functional groups on the quinoline scaffold suggests that "this compound" could be a valuable starting point for the development of new therapeutic agents.

While no specific studies on the biomolecular interactions of "this compound" have been published, the known mechanisms of related quinoline derivatives offer potential insights.

Enzyme Inhibition: Many quinoline derivatives exert their biological effects by inhibiting specific enzymes. For example, various substituted quinolines have been identified as inhibitors of the human proteasome, a key target in cancer therapy. nih.gov Some hydroxyquinolines are known to inhibit metalloenzymes, and piperazine- and morpholine-substituted quinolines have shown inhibitory activity against metabolic enzymes like carbonic anhydrase and α-glucosidase. researchgate.netresearchgate.net The 2-amino and 3-hydroxy groups in the target compound could potentially interact with the active sites of various enzymes, such as kinases or proteases, through hydrogen bonding or metal chelation.

DNA Intercalation: The planar aromatic structure of the quinoline ring is a common feature of molecules that can intercalate into DNA, a mechanism of action for some anticancer and antimicrobial agents. nih.gov Quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, polymerases, and topoisomerases, sometimes through intercalation. nih.govnih.gov The presence of the 7-bromo substituent in "this compound" could further enhance DNA binding affinity. Studies on phenylquinoline derivatives have suggested that they can act as DNA gyrase inhibitors. nih.gov

The potential for "this compound" to act as either an enzyme inhibitor or a DNA intercalator would need to be investigated through specific biophysical and biochemical assays.

Rational drug design often employs the quinoline scaffold as a starting point for creating targeted therapies. The known biological activities of various quinoline derivatives can guide the design of new compounds with improved properties. For instance, the hybridization of quinoline with other pharmacophores is a common strategy to develop new chemical entities with enhanced potency and selectivity. nih.gov

In the context of "this compound," a rational design approach could involve:

Molecular Hybridization: Combining the 2-amino-7-bromoquinolin-3-ol scaffold with other known bioactive moieties to create hybrid molecules with dual or enhanced activity.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the amino and hydroxyl groups or by replacing the bromine atom with other substituents to understand how these changes affect biological activity. For example, acylation or alkylation of the 2-amino group can introduce new functionalities.

Computational Modeling: Using molecular docking and other in silico methods to predict the binding of "this compound" and its derivatives to specific biological targets, such as enzyme active sites or DNA. nih.govnih.gov

These approaches could help to unlock the therapeutic potential of this specific quinoline derivative.

Applications in Organic Synthesis and Catalysis

The structural features of "this compound" suggest its potential utility in organic synthesis and catalysis, although no specific applications have been reported in the literature.

Quinoline derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom in the quinoline ring. The presence of the 2-amino and 3-hydroxy groups in "this compound" could allow it to act as a bidentate or even a tridentate ligand, forming stable complexes with various transition metals. These metal complexes could then be used as catalysts in a range of organic transformations.

While there is no specific information on the use of "this compound" as a ligand, related amino- and hydroxy-substituted quinolines have been employed in catalysis. The 7-bromo substituent also offers a site for further modification, for example, through palladium-catalyzed cross-coupling reactions, which could be used to attach the quinoline scaffold to other molecules or to a solid support for heterogeneous catalysis.

If "this compound" could be resolved into its individual enantiomers, it would have the potential to be used as a chiral auxiliary or an organocatalyst in asymmetric synthesis. Chiral quinoline derivatives have been successfully used as ligands in asymmetric catalysis to produce enantiomerically pure compounds of pharmaceutical interest.

The development of "this compound" as a chiral auxiliary or organocatalyst would require a method for its enantioselective synthesis or resolution. Once obtained in enantiomerically pure form, its effectiveness in promoting various asymmetric reactions could be explored. The combination of the rigid quinoline backbone with the functional groups capable of hydrogen bonding and metal coordination makes it an interesting candidate for such applications.

Potential in Material Science

The unique electronic and photophysical properties of the quinoline scaffold suggest that this compound could theoretically possess potential in material science. The presence of an electron-donating amino group, an electron-withdrawing bromine atom, and a hydroxyl group on the quinoline core could give rise to interesting optical and electronic characteristics. However, without experimental or computational studies on this specific molecule, its potential remains speculative.

Development of Fluorescent Probes and Sensors (Theoretical and Optical Properties)

The development of fluorescent probes and sensors often relies on molecules with specific photophysical properties. For this compound, a detailed investigation would be required to determine its suitability.

Theoretical and Computational Studies: To predict the viability of this compound as a fluorescent probe, computational studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be essential. Such studies would aim to calculate key parameters that govern the molecule's electronic and optical behavior.

Table 1: Theoretical Parameters for Assessing Fluorescent Probe Potential

| Parameter | Significance for Fluorescent Probes |

|---|---|

| HOMO-LUMO Energy Gap | Determines the absorption and emission wavelengths. A suitable energy gap is crucial for excitation with common light sources and for emission in a detectable range. |

| Oscillator Strength (f) | Indicates the probability of an electronic transition. Higher values suggest stronger absorption and potentially brighter fluorescence. |

| Excited State Dipole Moment | A significant change in dipole moment between the ground and excited states can lead to solvatochromism, where the emission color changes with solvent polarity. This is a desirable feature for environmental sensors. |

| Intramolecular Charge Transfer (ICT) Character | The presence of donor (-NH2, -OH) and acceptor (-Br) groups can facilitate ICT upon photoexcitation. This phenomenon is often the basis for the sensing mechanism in fluorescent probes. |

Experimental Optical Properties: Experimental validation of the theoretical predictions would involve synthesizing the compound and characterizing its photophysical properties using spectroscopic techniques.

Table 2: Key Experimental Optical Properties for Fluorescent Probes

| Property | Description | Relevance to Sensing Applications |

|---|---|---|

| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | The wavelength at which the molecule emits light most strongly after excitation. | Defines the color of the fluorescence and the detection window. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A large Stokes shift is advantageous as it minimizes self-absorption and improves signal-to-noise ratio. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | A high quantum yield is desirable for bright and sensitive probes. |

| Fluorescence Lifetime (τ) | The average time the molecule stays in its excited state before returning to the ground state. | Can be used as a sensing parameter, as it can be influenced by the local environment. |

Without these theoretical and experimental data points for this compound, its potential in the development of fluorescent probes and sensors cannot be confirmed.

Applications in Organic Electronic Materials (e.g., Luminescence Chemistry in OLEDs, Mechanistic aspects)

Quinoline derivatives are known for their applications in organic light-emitting diodes (OLEDs), often serving as host materials, electron transporters, or emitters. oled-intermediates.commdpi.com The suitability of this compound for such applications would depend on its solid-state luminescence and charge transport properties.

Luminescence Chemistry in OLEDs: For a material to be an effective emitter in an OLED, it should exhibit efficient electroluminescence in the solid state. The presence of amino and hydroxyl groups could promote fluorescence, while the heavy bromine atom might introduce spin-orbit coupling, potentially leading to phosphorescence. The interplay between these factors would determine the emissive properties.

Table 3: Research Findings Needed for OLED Emitter Evaluation

| Research Area | Specific Data Required | Significance for OLED Performance |

|---|---|---|

| Solid-State Photoluminescence | Emission spectra, quantum yield, and lifetime in thin films. | High solid-state quantum yield is crucial for efficient light emission in a device. |

| Electroluminescence Spectra | The emission spectrum of the material when incorporated into an OLED device. | Determines the color of the light emitted by the OLED. |

| Thermal Stability | Decomposition temperature (Td) and glass transition temperature (Tg). | High thermal stability is required for device longevity and fabrication via vacuum deposition. |

| Energy Levels (HOMO/LUMO) | Determined by cyclic voltammetry or ultraviolet photoelectron spectroscopy. | Proper alignment of energy levels with other layers in the OLED is necessary for efficient charge injection and transport. |

Mechanistic Aspects: Understanding the charge transport mechanism is critical for designing efficient OLEDs. Quinoline derivatives can exhibit good electron mobility. oled-intermediates.commdpi.com The specific electronic structure of this compound would dictate its charge-carrying capabilities.

Table 4: Mechanistic Data for Assessing OLED Material Suitability

| Parameter | Method of Determination | Importance in OLEDs |

|---|---|---|

| Electron and Hole Mobility | Time-of-flight (TOF) measurements or space-charge limited current (SCLC) analysis. | Balanced charge mobilities are essential for high recombination efficiency and device performance. |

| Recombination Zone | Device modeling and experimental analysis. | The location where electrons and holes meet to form excitons influences the device's efficiency and lifetime. |

| Exciton Dynamics | Transient photoluminescence and electroluminescence studies. | Understanding the fate of excitons (radiative vs. non-radiative decay) is key to optimizing light output. |

Future Research Directions and Outlook for 2 Amino 7 Bromoquinolin 3 Ol Hydrobromide

Emerging Synthetic Methodologies for Enhanced Accessibility and Selectivity

The future development of derivatives based on 2-Amino-7-bromoquinolin-3-ol hydrobromide hinges on the availability of efficient and selective synthetic methods. While classical approaches to quinoline (B57606) synthesis exist, emerging methodologies promise to overcome limitations in terms of yield, regioselectivity, and substrate scope.

Future research should focus on:

C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical strategy. Research into transition-metal-catalyzed C-H functionalization at various positions of the quinoline ring could provide novel derivatives that are otherwise difficult to access. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of flow-based procedures for the synthesis of the core scaffold and its subsequent modifications could accelerate the discovery process and provide a more direct path to large-scale production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Exploring these reactions for the derivatization of the quinoline core could lead to novel transformations under environmentally benign conditions.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Potential Advantages for 2-Amino-7-bromoquinolin-3-ol Synthesis | Key Research Focus |

| C-H Activation | Direct introduction of functional groups, reduced synthetic steps, novel substitution patterns. | Development of selective catalysts for specific C-H bonds on the quinoline scaffold. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, rapid optimization. | Optimization of reaction conditions in continuous flow reactors for key synthetic steps. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to unique reactive intermediates. | Exploration of novel photocatalytic transformations for the functionalization of the amino, bromo, and hydroxyl groups. |

Advanced Functionalization and Scaffold Diversification Strategies

The existing functional groups on this compound serve as versatile handles for further chemical modification. A systematic exploration of these functionalization pathways is crucial for generating a diverse library of compounds for biological screening.

Key diversification strategies include:

Derivatization of the Amino Group: The 2-amino group can be readily transformed into a wide range of functionalities, including amides, sulfonamides, and ureas. This would allow for the modulation of the compound's physicochemical properties, such as solubility and lipophilicity, and could introduce new pharmacophoric features.

Cross-Coupling Reactions at the Bromo Position: The 7-bromo substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would enable the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the chemical space.

Integration of Computational and Experimental Approaches in Molecular Design

The synergy between computational and experimental chemistry is a powerful paradigm in modern drug discovery. The application of in silico methods can guide the design of new derivatives of this compound with improved biological activity and pharmacokinetic profiles.

Future research should integrate:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding modes of designed derivatives and to virtually screen large compound libraries to identify potential hits.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the chemical structures of a series of derivatives with their biological activities, QSAR models can be developed to predict the activity of novel, untested compounds.

Density Functional Theory (DFT) Calculations: DFT can be employed to study the electronic properties, reactivity, and spectroscopic characteristics of the parent compound and its derivatives, providing insights that can guide synthetic efforts.

Exploration of Novel Mechanistic Pathways in Biological Systems

While the quinoline scaffold is present in numerous biologically active compounds, the specific mechanism of action of this compound is likely unknown. A deep understanding of its molecular targets and biological pathways is essential for its rational development as a therapeutic agent.

Future investigations should include:

Target Identification Studies: Employing techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches can help to identify the specific cellular targets of the compound.

Pathway Analysis: Once a target is identified, further studies can elucidate the downstream signaling pathways that are modulated by the compound, providing a more comprehensive understanding of its biological effects.

Cellular and In Vivo Imaging: The development of fluorescently labeled or radiolabeled probes based on the 2-Amino-7-bromoquinolin-3-ol scaffold could enable the visualization of its distribution and target engagement in living cells and organisms.

Sustainable and Scalable Production Methodologies for Industrial Relevance

For any promising compound to transition from the laboratory to the clinic, the development of a sustainable and scalable manufacturing process is paramount. Future research should address the environmental and economic aspects of producing this compound.

Key areas for development include:

Green Chemistry Approaches: This involves the use of environmentally benign solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents.

Process Optimization: A thorough investigation of reaction parameters, such as temperature, pressure, and catalyst loading, is necessary to maximize yield and minimize production costs.

Development of a Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous process without the isolation of intermediates can significantly improve efficiency and reduce waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。